molecular formula C30H50O4 B565050 Lyclaninol CAS No. 53755-76-3

Lyclaninol

Cat. No.: B565050
CAS No.: 53755-76-3
M. Wt: 474.726
InChI Key: MRQRSMCZZRLXJG-AGTZBQNOSA-N
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Description

Lyclaninol (CAS: 53755-76-3) is a tetracyclic triterpenoid compound with the molecular formula C₃₀H₅₀O₄ and a molecular weight of 474.73 . It is primarily isolated from Lycopodium japonicum Thunb. (syn. Lycopodium clavatum), a traditional Chinese medicinal herb known as Shen Jin Cao (伸筋草) . In pharmacological studies, this compound has been quantified as a key marker for quality evaluation of L. japonicum, with concentrations ranging from 0.183 to 0.446 mg/g across 16 batches analyzed via Quantitative Analysis of Multi-Components by Single-Marker (QAMS) . Its structural features include four hydroxyl groups, distinguishing it from related triterpenoids in the Lycopodium family .

Properties

IUPAC Name

(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-ene-8,9,19-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-26(2)21-9-7-18-15-27(3)13-11-23-28(4,14-12-24(33)30(23,6)17-31)22(27)10-8-19(18)29(21,5)16-20(32)25(26)34/h7,19-25,31-34H,8-17H2,1-6H3/t19-,20+,21-,22-,23+,24+,25+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQRSMCZZRLXJG-AGTZBQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3CC4(CCC5C(C4CCC3C2(CC(C1O)O)C)(CCC(C5(C)CO)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyclaninol involves several steps, starting from the extraction of the compound from natural sources such as Lycopodium serratum . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, and acetone . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant sources, followed by purification using industrial-scale chromatographic methods. The final product is then formulated into various forms for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Lyclaninol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized triterpenoids, while reduction can produce reduced triterpenoid derivatives.

Scientific Research Applications

Lyclaninol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Lyclaninol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The compound interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Compound Molecular Formula Molecular Weight Source Key Features Concentration in L. japonicum (mg/g) Pharmacological Notes
This compound C₃₀H₅₀O₄ 474.73 Lycopodium japonicum Tetracyclic triterpenoid with 4 hydroxyl groups 0.183–0.446 Quality marker for Shen Jin Cao
Lycoclavanol C₃₀H₅₀O₃ 458.70 Lycopodium phlegmaria Triterpenoid triol; lacks one hydroxyl group compared to this compound Anti-inflammatory properties
21-Episerratenediol C₃₀H₅₀O₂ 442.70 Lycopodium japonicum Dihydroxy serratene; structural isomer with differing hydroxyl positions 0.356–0.570 Potential neuroprotective effects
Serratenediol C₃₀H₅₀O₂ 442.70 Lycopodium serratum Parent compound with 2 hydroxyl groups ; precursor to oxidized forms Antitumor activity
Lycernuic Acid A C₃₀H₄₈O₄ 472.70 Lycopodium phlegmaria Carboxylic acid derivative; oxidized form of this compound Cytotoxic against cancer cells
α-Obscurine C₁₆H₂₅NO₂ 263.38 Lycopodium japonicum Alkaloid; distinct from triterpenoids 1.250–2.097 Neuromodulatory effects

Structural and Functional Insights

Biosynthetic Relationships: this compound is biosynthetically related to Lycernuic Acid A (oxidized form) and 21-Episerratenediol (epimerized form), suggesting shared pathways in Lycopodium species .

Quantitative Dominance: Among triterpenoids in L. japonicum, this compound is present in higher concentrations than lycodoline (0.076–0.150 mg/g) but lower than β-sitosterol (0.238–0.855 mg/g) .

Pharmacological Relevance

  • Quality Control: this compound is a validated internal reference for QAMS-based quality assessment of L. japonicum, with variable importance in projection (VIP) values >1 in chemometric analyses .

Biological Activity

Lyclaninol is a compound derived from the Lycopodiaceae family, specifically noted for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound has been identified as a bioactive compound with potential therapeutic applications. It is primarily recognized for its antimicrobial , anti-inflammatory , and cytotoxic properties. Preliminary studies have suggested that this compound exhibits significant activity against various pathogens and may influence inflammatory pathways in human cells.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study focusing on the antimicrobial effects of flavonoids from Combretum erythrophyllum, which includes this compound, demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were reported as follows:

Pathogen MIC (µg/ml)
Vibrio cholerae25 - 50
Enterococcus faecalis25 - 50
Micrococcus luteus25
Shigella sonei25

These findings suggest that this compound could be a potent candidate for developing new antimicrobial agents, particularly in combating resistant bacterial strains .

Anti-Inflammatory Properties

This compound's anti-inflammatory potential has been explored through various in vitro and in vivo models. Studies have shown that it can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and AP-1. The following table summarizes the effects of this compound on pro-inflammatory cytokines:

Cytokine Effect
TNF-αInhibition
IL-6Inhibition
IL-1βInhibition

In models of colitis induced by TNBS (2,4,6-trinitrobenzene sulfonic acid), this compound demonstrated significant protective effects by reducing the levels of these pro-inflammatory cytokines, indicating its potential use in treating inflammatory bowel diseases .

Cytotoxic Effects

The cytotoxicity of this compound has also been evaluated in various cancer cell lines. Its ability to induce apoptosis in tumor cells was assessed using different assays. The results indicated that this compound selectively targets cancer cells while sparing normal cells, showcasing its potential as an anticancer agent.

Case Study: Cytotoxic Activity Against Cancer Cells

A study conducted on human leukemia monocytic THP-1 cells revealed that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values for this compound were determined as follows:

Cell Line IC50 (µM)
THP-130
HT2945

These findings highlight the selective cytotoxicity of this compound, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers quantify Lyclaninol content in Lycopodium japonicum extracts, and what methodological considerations ensure accuracy?

  • Answer : The quantitative analysis of multi-components by a single marker (QAMS) method is recommended. This involves using this compound as an internal reference to simultaneously quantify related alkaloids (e.g., α-obscurine, β-sitosterol). Key steps include:

  • Validating the method against external standards to ensure precision (e.g., no significant difference between QAMS and external standard results for this compound in 16 batches ).
  • Ensuring chromatographic separation parameters (e.g., column type, mobile phase) are optimized to resolve this compound from co-eluting compounds.
  • Reporting purity and source of reference materials to enhance reproducibility .

Q. What experimental design principles are critical for assessing this compound variability across plant samples?

  • Answer : A robust design should include:

  • Sampling Strategy : Collecting multiple batches (e.g., 16 batches from six provinces) to capture geographical variability .
  • Quality Metrics : Measuring extract yield (12.18–22.78%) and total ash content (3.16–6.11%) alongside this compound concentration (0.183–0.446 mg/g) to contextualize purity .
  • Controls : Using validated reference materials and replicating analyses to minimize instrument drift .

Q. How should researchers ensure reproducibility in this compound extraction and quantification protocols?

  • Answer :

  • Detailed Documentation : Explicitly describe extraction solvents, temperatures, and durations in methods sections, adhering to guidelines from the Chinese Pharmacopoeia for ash content and extract measurement .
  • Supplementary Materials : Provide raw chromatograms, calibration curves, and validation data in supporting information to enable replication .

Advanced Research Questions

Q. How can multivariate statistical methods resolve contradictions in this compound content data across studies?

  • Answer : Contradictions may arise from environmental or methodological variability. To address this:

  • Apply Principal Component Analysis (PCA) to cluster samples (e.g., 3 categories in L. japonicum batches) and identify key variables (e.g., α-obscurine, β-sitosterol) contributing to variance .
  • Use Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to isolate this compound-specific biomarkers and reduce confounding factors .
  • Employ Weighted TOPSIS to rank samples holistically, integrating multiple quality markers (e.g., Jb = 0.7092 for optimal sample S14) .

Q. What strategies optimize analytical parameters for this compound detection in complex matrices?

  • Answer :

  • Method Validation : Assess linearity, limit of detection (LOD), and recovery rates using spiked samples. For example, this compound recovery in L. japonicum should align with QAMS validation protocols .
  • Sensitivity Enhancements : Optimize mass spectrometry conditions (e.g., ionization mode, collision energy) to improve signal-to-noise ratios for low-abundance alkaloids .

Q. How can researchers design bioactivity studies to investigate this compound’s pharmacological potential?

  • Answer :

  • In Vitro Models : Use cell-based assays (e.g., enzyme inhibition) with this compound concentrations reflecting natural abundance (0.183–0.446 mg/g) .
  • Dose-Response Analysis : Report IC₅₀/EC₅₀ values and compare with positive/negative controls to establish efficacy thresholds .
  • Mechanistic Studies : Pair bioactivity data with metabolomic profiling to identify this compound’s interaction pathways .

Q. What frameworks guide the formulation of rigorous research questions for this compound studies?

  • Answer :

  • PICO Framework : Define Population (e.g., L. japonicum samples), Intervention (e.g., QAMS vs. external standard), Comparison (geographical regions), and Outcomes (this compound variability) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible samples), Novel (e.g., unexplored regions like Suijiang County, Yunnan), and Relevant (e.g., quality control applications) .

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